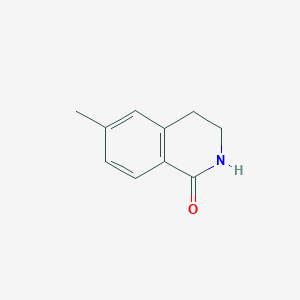

6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZJTSNVWCNCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628763 | |

| Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-78-8 | |

| Record name | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound belonging to the versatile class of isoquinolinones. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and contemporary research. We will delve into its chemical identity, structural characteristics, plausible synthetic routes, and its potential within the broader landscape of medicinal chemistry, leveraging data from closely related analogs to inform our understanding.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any molecule is to establish its precise identity and key physical properties. While a specific CAS number for the free base of this compound is not readily found in major databases, its hydrochloride salt is documented, confirming the molecule's synthesis and availability in research contexts.

CAS Number:

The existence of the hydrochloride salt allows us to confidently define the core structure and infer the properties of the free base.

Structural and Physicochemical Data

Direct experimental data for this compound is sparse. Therefore, we present a comparative table of calculated properties and experimental data from structurally similar analogs, namely the parent scaffold and the 7-methyl and 6-methoxy derivatives, to provide a scientifically grounded estimation. This approach is standard in early-stage drug discovery for prioritizing and designing future experiments.

| Property | This compound (Predicted/Inferred) | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one[6] | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one[7][8] | 3,4-dihydroisoquinolin-1(2H)-one (Parent Scaffold)[9] |

| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | C₁₀H₁₁NO₂ | C₉H₉NO |

| Molecular Weight | 161.20 g/mol | 161.20 g/mol | 177.20 g/mol | 147.17 g/mol |

| Appearance | Predicted: White to off-white solid | - | Solid | - |

| Storage | Sealed in dry, 2-8°C | Sealed in dry, 2-8°C | - | - |

| SMILES | O=C1NCCC2=C1C=C(C)C=C2 | O=C1NCCC2=C1C=C(C)C=C2 | COC1=CC=C2C(=O)NCCC2=C1 | O=C1NCCC2=C1C=CC=C2 |

Note: The SMILES code for the 6-methyl and 7-methyl isomers would differ in the position of the methyl group on the aromatic ring. The provided SMILES for the 7-methyl isomer is O=C1NCCC2=C1C=C(C)C=C2.

Synthesis and Reaction Mechanisms

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is well-established in organic chemistry, offering several robust pathways to the core scaffold. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.

Conceptual Synthetic Pathways

The following diagram illustrates a generalized and highly adaptable synthetic approach for N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be tailored for the synthesis of the 6-methyl analog.

Caption: A modern three-step synthetic workflow for N-substituted dihydroisoquinolinones.[10][11]

Causality of Experimental Choices:

-

Starting Material Selection: The synthesis logically begins with a commercially available or readily synthesized substituted benzoate, in this case, ethyl 2-bromo-5-methylbenzoate. The positions of the bromo and methyl groups are critical as they dictate the final substitution pattern of the isoquinolinone ring.

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming the key carbon-carbon bond.[10][11] The use of a trifluoroborate salt is advantageous due to its stability and reactivity.

-

Intramolecular Cyclization: The subsequent base-mediated ring closure is an intramolecular amidation reaction that forms the lactam ring, which is the core of the isoquinolinone structure.

-

Protecting Group Strategy: The use of a Boc (tert-butoxycarbonyl) protecting group on the amine is a standard and strategic choice. It prevents unwanted side reactions during the cross-coupling step and can be removed under acidic conditions without affecting the newly formed lactam.

An alternative and classic approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride.[12][13] This would be followed by a reduction step to yield the tetrahydroisoquinoline, which could then be oxidized to the desired dihydroisoquinolinone.

Pharmacological Significance and Potential Applications

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[14][15] This designation is due to its frequent appearance in molecules with a wide array of biological activities. The rigid, bicyclic structure of the scaffold provides a well-defined three-dimensional arrangement for substituents, enabling specific interactions with biological targets.

Established Activities of the Core Scaffold:

-

Antitumor Agents: Numerous derivatives have been investigated for their anticancer properties.[14]

-

Antimicrobial and Antifungal Activity: The scaffold is present in compounds showing activity against various pathogens. Recent studies have demonstrated the efficacy of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the plant pathogen Pythium recalcitrans.[14][16][17][18]

-

Enzyme Inhibition: A notable recent application is in the design of selective inhibitors for Poly(ADP-ribose) polymerase 10 (PARP10), a target in oncology and other therapeutic areas.[11]

The following diagram illustrates the relationship between the core scaffold and its diverse biological activities, highlighting its potential as a starting point for drug discovery.

Caption: The privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold as a versatile platform for drug discovery.

Given the established bioactivity of the parent scaffold, this compound represents a valuable starting point for further chemical exploration and biological screening. The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, making it a key point for structure-activity relationship (SAR) studies.

Safety, Handling, and Experimental Protocols

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, provides a reliable basis for safety precautions.

GHS Hazard Classification (Inferred from Parent Compound):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[9]

Recommended Laboratory Protocol: General Handling

This protocol is a self-validating system designed to ensure user safety.

-

Engineering Controls:

-

Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves to prevent skin contact.

-

Wear chemical safety goggles or a face shield to protect the eyes.

-

Wear a lab coat to protect clothing.

-

-

Handling and Storage:

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place, as recommended for analogous compounds (2-8°C).[6]

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the pharmacologically significant isoquinolinone family. While direct experimental data is limited, a robust understanding of its properties and potential can be inferred from the extensive research on its structural analogs. The established synthetic routes and the known biological activities of the core scaffold provide a clear roadmap for future investigation.

For researchers in drug discovery, this molecule serves as an excellent candidate for inclusion in screening libraries, particularly for oncology and infectious disease targets. Further work should focus on its definitive synthesis and characterization, followed by systematic biological evaluation to unlock its full therapeutic potential.

References

- 1. 22245-95-0|7-Chloro-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 2. 147497-32-3|6-Bromo-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 3. CAS:2177258-78-3, this compound hydrochloride-毕得医药 [bidepharm.com]

- 4. 22246-00-0|6-Amino-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 5. 308110-07-8|6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 6. 371756-25-1|7-Methyl-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Isoquinoline - Wikipedia [en.wikipedia.org]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 14. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of synthesis through formulation and ultimately, its pharmacokinetic and pharmacodynamic profile in vivo.[1][2] This guide provides a comprehensive framework for the characterization of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry.

As specific experimental data for this compound is not extensively available in public literature, this document serves as both a predictive analysis and a practical guide. It outlines the essential experimental protocols required to definitively determine its key physicochemical parameters. The methodologies described are grounded in established, robust analytical techniques, ensuring the generation of reliable and reproducible data crucial for advancing a research program.[3][4]

Molecular Structure and Basic Information

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₁NO | - |

| Molecular Weight | 161.20 g/mol | - |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)NCCC2 | - |

| CAS Number | 3344-34-3 | - |

Table 1: Basic chemical information for this compound. Data is algorithmically generated based on structure.

Physical State and Thermal Properties

The physical state (solid, liquid, or gas) at ambient temperature and the melting point of a compound are fundamental properties that influence handling, formulation, and stability. For a crystalline solid, the melting point is a critical indicator of purity.

Predicted Properties

Based on the rigid, planar ring system and the presence of a lactam group capable of hydrogen bonding, this compound is predicted to be a crystalline solid at room temperature. Its melting point is anticipated to be significantly above ambient temperature. For comparison, the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, is a solid with a reported melting point.[5]

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a straightforward yet crucial experiment for assessing the purity of a solid compound.[6][7] A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[8]

Objective: To determine the melting point range of a solid organic compound using a digital melting point apparatus.[9]

Materials:

-

This compound (crystalline solid)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Spatula

-

Mortar and pestle (if needed to create a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly find an approximate melting range.[8] This saves time for the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Set a slow heating rate (1-2°C/minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7]

-

Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profile

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[2][10] Poor solubility can be a major hurdle in drug development, leading to low absorption and variable therapeutic outcomes. Assessing solubility in various media is therefore a cornerstone of pre-formulation studies.[4][11]

Predicted Solubility

The structure of this compound contains both hydrophobic (the aromatic ring and methyl group) and hydrophilic (the lactam) moieties. The lactam group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which should confer some degree of aqueous solubility. However, the fused ring system contributes to its lipophilicity. Overall, it is predicted to be sparingly to slightly soluble in aqueous media. Solubility is expected to be higher in organic solvents like DMSO, ethanol, and methanol.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[11]

Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.

Materials:

-

This compound

-

A set of relevant solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), simulated gastric fluid, simulated intestinal fluid, water, DMSO, ethanol)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Solvent Addition: Add a precise volume of each test solvent to the corresponding vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[12]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC-UV. The concentration of the compound in the original saturated solution is calculated by applying the dilution factor.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[1] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Predicted Lipophilicity

The presence of the aromatic ring and methyl group suggests that this compound will have a positive LogP value, indicating a preference for the lipid phase. Computational tools often predict LogP values for similar structures in the range of 1 to 2.5. For comparison, the parent 3,4-dihydroisoquinolin-1(2H)-one has a calculated XLogP3 of 1.2.[5]

Experimental Protocol: LogP/LogD Determination by RP-HPLC

While the shake-flask method is the traditional approach, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires less material.[13][14][15] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[16]

Objective: To estimate the LogP value of the compound using a validated RP-HPLC method.

Materials:

-

This compound

-

A set of reference standards with known LogP values (e.g., uracil, aniline, toluene, naphthalene)

-

HPLC system with a C18 column and UV detector

-

Mobile phase: Acetonitrile and water (or buffer)

-

Autosampler vials

Procedure:

-

Calibration Curve:

-

Prepare stock solutions of the reference standards and the test compound in a suitable solvent (e.g., acetonitrile).

-

Inject each standard individually onto the C18 column using an isocratic mobile phase composition (e.g., 50:50 acetonitrile:water).

-

Record the retention time (t_R) for each standard.

-

Determine the column dead time (t_0) using a non-retained compound like uracil.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Plot a graph of the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.

-

-

Sample Analysis:

-

Inject the test compound, this compound, under the identical HPLC conditions.

-

Measure its retention time and calculate its log(k') value.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, interpolate the LogP value of the test compound from its measured log(k') value.

-

Workflow for LogP Determination via RP-HPLC

Caption: RP-HPLC workflow for LogP estimation.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter for predicting a drug's behavior in the variable pH environments of the gastrointestinal tract and its solubility and permeability characteristics.[17]

Predicted pKa

The this compound structure contains a secondary lactam. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, making the N-H proton weakly acidic. The pKa of this proton is expected to be in the neutral to high range (>12), meaning it is unlikely to be deprotonated under physiological conditions. The carbonyl oxygen is weakly basic, but its protonation would only occur under strongly acidic conditions. Therefore, the compound is expected to behave as a neutral molecule across the physiological pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[18][19][20] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[17][21]

Objective: To determine the pKa value(s) of the compound by potentiometric titration.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M, carbonate-free)

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[21]

-

Co-solvent (e.g., methanol or DMSO) if solubility is low

-

Titration vessel

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a solution containing the background electrolyte. If necessary, a co-solvent can be used, but the pKa value will then need to be corrected back to aqueous conditions.

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and ensure gentle stirring.

-

Titration:

-

To determine a basic pKa, titrate with the standardized HCl solution.

-

To determine an acidic pKa, first acidify the solution to a low pH (e.g., pH 2) and then titrate with the standardized NaOH solution.

-

-

Data Collection: Record the pH of the solution after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point in the first derivative plot). Specialized software is typically used for precise calculation.

Logical Flow for pKa Determination

Caption: Process for pKa determination via potentiometry.

Structural Confirmation and Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22][23][24]

-

¹H NMR: Will show distinct signals for the aromatic protons, the methyl group protons, and the two methylene (-CH₂-) groups in the dihydroisoquinoline ring. The chemical shifts and coupling patterns will confirm their connectivity.

-

¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbon of the lactam, the aromatic carbons, the methyl carbon, and the two methylene carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and confirm the overall connectivity of the molecule.[25]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorbances are:

-

A strong, sharp absorption band for the lactam carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. The exact position provides insight into ring strain and conjugation.[26][27][28]

-

An absorption for the N-H stretch of the secondary amide, usually appearing as a broad band around 3200 cm⁻¹.

-

Absorptions corresponding to aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule, further confirming its structure.[29][30]

-

High-Resolution MS (HRMS): Will be used to determine the exact mass of the molecular ion ([M+H]⁺ in ESI), which should match the calculated exact mass of C₁₀H₁₂NO⁺ (for the protonated species) with high accuracy (typically < 5 ppm).

-

Tandem MS (MS/MS): Fragmentation of the molecular ion will produce characteristic daughter ions, which can be rationalized based on the molecule's structure, providing further structural confirmation.[31]

Conclusion

The physicochemical characterization of this compound is a critical step in evaluating its potential as a lead compound in drug discovery. This guide provides the necessary theoretical framework and detailed, actionable experimental protocols for determining its essential properties: melting point, solubility, lipophilicity, and pKa, alongside methods for definitive structural confirmation. By systematically applying these robust analytical techniques, researchers can generate the high-quality, reliable data needed to make informed decisions and advance their scientific objectives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. primescholars.com [primescholars.com]

- 4. langhuapharma.com [langhuapharma.com]

- 5. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 15. acdlabs.com [acdlabs.com]

- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. jchps.com [jchps.com]

- 23. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 26. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]

- 30. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 31. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one, also known as an isocarbostyril, represents a privileged heterocyclic scaffold prevalent in a multitude of natural products and pharmacologically active molecules. Its rigid, biomimetic structure makes it a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic pathways to a key analog, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one. We will dissect the mechanistic underpinnings, strategic considerations, and practical execution of the most effective and contemporary synthetic routes, including intramolecular cyclization via the Curtius rearrangement, Friedel-Crafts-type reactions, and modern transition-metal-catalyzed C-H activation strategies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of the Isocarbostyril Core

The isoquinoline alkaloid family is a vast and structurally diverse class of natural products with a rich history in medicinal chemistry. Within this family, the 3,4-dihydroisoquinolin-1(2H)-one core is a recurring motif. Its presence in bioactive compounds underscores its importance as a pharmacophore. The introduction of a methyl group at the C-6 position of the benzene ring, yielding this compound, subtly modulates the electronic and steric properties of the molecule, offering a valuable building block for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

The challenge in synthesizing this specific lactam lies in achieving efficient and regioselective cyclization onto the substituted aromatic ring. This guide will navigate the key strategic disconnections and present robust, field-proven methodologies for its construction.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | 6-Methyl-3,4-dihydro-2H-isoquinolin-1-one | [1] |

| CAS Number | 1082041-78-8 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

Strategic Overview of Synthetic Pathways

The construction of the this compound scaffold hinges on the formation of the C4-C4a and N2-C1 bonds to close the heterocyclic ring. The choice of strategy is dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will focus on the most direct and reliable approaches.

Caption: Key synthetic strategies for this compound.

Pathway I: Curtius Rearrangement and Thermal Cyclization

The Curtius rearrangement is a powerful transformation for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate.[3][4] This pathway leverages the rearrangement to generate a highly reactive styryl isocyanate in situ, which then undergoes a thermally-induced 6π-electrocyclization to furnish the desired lactam ring. This method is particularly advantageous for its reliability and the commercial availability of the starting material, 3-(p-tolyl)propanoic acid.

Mechanistic Rationale

The reaction proceeds through three key stages:

-

Acyl Azide Formation: The carboxylic acid is first converted into a reactive acyl derivative, typically an acyl chloride, which is then treated with an azide source (e.g., sodium azide or trimethylsilyl azide) to form the acyl azide. A more direct and safer alternative involves using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[5]

-

Curtius Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, extruding dinitrogen gas (N₂) and forming a highly electrophilic isocyanate intermediate.[6][7] The migration of the alkyl group occurs with retention of configuration.

-

Intramolecular Cyclization: The generated isocyanate, containing a proximate vinyl group from the styryl backbone, undergoes a high-temperature intramolecular electrophilic cyclization directly onto the electron-rich aromatic ring, followed by tautomerization to yield the stable 3,4-dihydroisoquinolin-1(2H)-one product.

Caption: Stepwise mechanism of the Curtius rearrangement and cyclization.

Experimental Protocol

Objective: To synthesize this compound from 3-(p-tolyl)propanoic acid.

Materials:

-

3-(p-tolyl)propanoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Diphenyl ether (solvent)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 3-(p-tolyl)propanoic acid (1.0 eq) and dry toluene.

-

Acyl Azide Formation: Add triethylamine (1.1 eq) to the solution and stir until the acid fully dissolves. Carefully add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours at ambient temperature. Causality Note: DPPA allows for the direct, one-pot conversion of the carboxylic acid to the acyl azide under mild conditions, avoiding the need to isolate a harsh acyl chloride intermediate.[5]

-

Solvent Exchange & Cyclization: Carefully remove the toluene under reduced pressure. Add high-boiling diphenyl ether to the flask.

-

Thermal Rearrangement and Cyclization: Heat the reaction mixture to reflux (approx. 250-260 °C) under a nitrogen atmosphere. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography). Causality Note: The high temperature is essential for both the concerted Curtius rearrangement (acyl azide to isocyanate) and the subsequent intramolecular Friedel-Crafts-type cyclization onto the aromatic ring.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate and diphenyl ether (high vacuum may be required). The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Pathway II: Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts reaction is a classic method for forming C-C bonds on aromatic rings.[8] In this context, an intramolecular variant can be employed to construct the heterocyclic ring. This strategy involves preparing a suitable N-substituted propionamide precursor and inducing cyclization using a strong Lewis acid or Brønsted acid.

Mechanistic Rationale

This pathway relies on the generation of a highly electrophilic acylium ion (or a related activated species) that is intramolecularly trapped by the electron-rich p-methylphenyl ring.

-

Precursor Synthesis: The key precursor, an N-substituted-3-(p-tolyl)propionamide, is first synthesized. For direct cyclization to the lactam, a precursor like N-(2-hydroxyethyl)-3-(p-tolyl)propionamide could be envisioned, though a more common approach involves cyclizing a substrate like N-(p-tolyl)propionamide and then performing further modifications. A more direct route involves cyclizing 3-chloro-N-(4-methylphenyl)propionamide.

-

Lewis Acid Activation & Cyclization: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the amide or the chlorine atom of the chloropropionamide side chain.[9] This activation facilitates an intramolecular electrophilic aromatic substitution. The methyl group at the para-position of the starting material directs the cyclization to the ortho position, ensuring the correct regiochemistry for the 6-methyl product.

-

Deprotonation/Rearomatization: A base (or the Lewis acid complex) removes a proton from the site of substitution, restoring aromaticity and yielding the final product.

Key Considerations and Challenges

-

Choice of Lewis Acid: The strength of the Lewis acid is critical. Strong acids like AlCl₃ or polyphosphoric acid (PPA) are typically required.[9] The stoichiometry is also important, as the Lewis acid can complex with the amide nitrogen and oxygen.

-

Substrate Activation: The p-methyl group on the aromatic ring provides sufficient electron density to facilitate the electrophilic attack. Rings with deactivating groups may fail to cyclize under these conditions.

-

Harsh Conditions: Friedel-Crafts reactions often require harsh conditions (strong acids, high temperatures), which may not be compatible with sensitive functional groups elsewhere in the molecule.

Pathway III: Modern Rhodium-Catalyzed C-H Activation

For researchers seeking state-of-the-art, efficient, and often milder conditions, transition-metal-catalyzed C-H activation/annulation has emerged as a premier strategy. Rhodium(III) catalysis, in particular, has been successfully applied to the synthesis of dihydroisoquinolinones.[10][11][12]

Mechanistic Principles

This advanced approach bypasses the need for pre-functionalized starting materials by directly activating a C-H bond on the aromatic ring.

-

Directed C-H Activation: The synthesis begins with a benzamide derivative bearing a directing group (e.g., an 8-aminoquinoline amide or a hydroxamic acid). This group chelates to the rhodium(III) catalyst, positioning it to selectively activate and cleave an ortho C-H bond on the benzene ring, forming a five-membered rhodacycle intermediate.[13][14]

-

Annulation with a Coupling Partner: This rhodacycle then undergoes migratory insertion with a coupling partner, such as an alkene or alkyne. This step builds the two-carbon chain required for the heterocyclic ring.

-

Reductive Elimination: The final step is a reductive elimination, which closes the ring, forms the C-C and C-N bonds of the product, and regenerates the active Rh(III) catalyst, completing the catalytic cycle.

Field-Proven Insights

-

Directing Group is Key: The choice of directing group is the most critical parameter. It controls the regioselectivity of the C-H activation and is typically cleaved after the reaction.

-

Ligand Control: As demonstrated in recent literature, the choice of ligand on the rhodium catalyst can influence the regioselectivity of the annulation, providing access to different isomers.[10][11]

-

Atom Economy: These methods often exhibit high atom economy, as they construct complex scaffolds from simple precursors without generating stoichiometric waste products. While a detailed protocol is beyond the scope of this guide due to its specialized nature, this strategy represents the cutting edge of heterocyclic synthesis and should be considered for complex targets.

Conclusion and Outlook

The synthesis of this compound can be approached through several robust and reliable strategies.

-

For scalability and reliance on classic, well-understood transformations, the Curtius rearrangement pathway offers a direct and effective route from a readily available carboxylic acid.

-

The intramolecular Friedel-Crafts acylation provides an alternative classical approach, though it may require harsher conditions and careful optimization of the Lewis acid catalyst.

-

For researchers focused on efficiency, milder conditions, and novel methodologies, rhodium-catalyzed C-H activation represents a powerful, modern alternative that offers high atom economy and functional group tolerance.

The selection of the optimal pathway will depend on the specific constraints of the research or development program, including scale, cost of reagents, available equipment, and desired purity profile. The continued development of catalytic C-H activation methods promises to further streamline the synthesis of this and other valuable heterocyclic scaffolds, empowering the next generation of drug discovery.

References

- 1. CAS#:1082041-78-8 | this compound | Chemsrc [chemsrc.com]

- 2. 6-Methylisoquinolin-1(2H)-one | C10H9NO | CID 15451673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Borane-catalyzed cascade Friedel–Crafts alkylation/[1,5]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 10. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Elucidating the Mechanistic Landscape of 3,4-Dihydroisoquinolin-1(2H)-ones: A Technical Guide for Novel Compound Investigation

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. While a specific, detailed mechanism of action for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is not extensively documented in publicly available scientific literature, the broader class of substituted 3,4-dihydroisoquinolin-1(2H)-ones and related tetrahydroisoquinolines has been implicated in a range of pharmacological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the mechanism of action of novel derivatives such as this compound. We will synthesize current knowledge on the known biological targets of this scaffold, propose a structured experimental approach to mechanistic elucidation, and provide detailed protocols for key assays.

Introduction: The Therapeutic Potential of the Dihydroisoquinolinone Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus and its oxidized analog, 3,4-dihydroisoquinolin-1(2H)-one, are foundational structures in medicinal chemistry.[1] These scaffolds are found in natural products and synthetic compounds exhibiting diverse biological effects, including antibacterial, anticancer, and neuropharmacological activities.[1] The structural rigidity and synthetic tractability of the dihydroisoquinolinone core make it an attractive starting point for the design of novel therapeutic agents.

Recent research has highlighted several key areas where derivatives of this scaffold show promise:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain 3,4-dihydroisoquinolin-1-one-4-carboxamides have been identified as novel inhibitors of PARP enzymes.[2] PARP inhibitors are a targeted therapy for cancers with mutations in the BRCA genes, such as some forms of breast, ovarian, and prostate cancer.[3][4]

-

Antimicrobial Activity: Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent antioomycete activity, suggesting a potential mechanism involving the disruption of biological membrane systems in pathogens.[5][6][7]

-

G-Protein Coupled Receptor (GPCR) Modulation: Structurally related 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been investigated as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors, which are important targets in the treatment of diabetes.[8]

-

Dopamine Receptor Modulation: More complex derivatives of the tetrahydroisoquinoline scaffold have been developed as potent and selective positive allosteric modulators of the human dopamine D1 receptor.[9][10]

Given this landscape, a systematic investigation into the mechanism of action of a novel derivative like this compound is warranted.

A Proposed Strategy for Mechanistic Investigation

The following section outlines a logical, multi-tiered approach to elucidate the mechanism of action of a novel 3,4-dihydroisoquinolin-1(2H)-one derivative.

Figure 1: A tiered experimental workflow for elucidating the mechanism of action of a novel 3,4-dihydroisoquinolin-1(2H)-one derivative.

Key Experimental Protocols

This section provides detailed methodologies for representative assays relevant to the potential mechanisms of action for the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

PARP1 Inhibition Assay (Biochemical)

This protocol is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of PARP1.

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose into a histone substrate. Inhibition of PARP1 results in a decreased signal.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 substrate

-

NAD+

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Olaparib)

-

White, opaque 96-well plates

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

-

In a 96-well plate, add 5 µL of the diluted test compound or control.

-

Add 20 µL of a master mix containing PARP1 enzyme and histone H1 substrate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of a NAD+ and biotinylated NAD+ mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 50 µL of a solution containing streptavidin-HRP.

-

Incubate for 60 minutes at room temperature.

-

Wash the plate 3 times with wash buffer.

-

Add 50 µL of chemiluminescent substrate.

-

Read the luminescence on a plate reader.

-

Calculate the IC50 value from the concentration-response curve.

GLP-1 Receptor Activation Assay (Cell-Based)

This protocol assesses the ability of a test compound to act as a positive allosteric modulator of the GLP-1 receptor.

Principle: This assay uses a cell line stably expressing the human GLP-1 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase). Receptor activation leads to an increase in intracellular cAMP, which drives the expression of luciferase.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor and a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

GLP-1 peptide (agonist).

-

Test compound.

-

Luciferase assay reagent.

-

White, opaque 96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Prepare a sub-maximal concentration (e.g., EC20) of the GLP-1 peptide.

-

Remove the culture medium from the cells and replace it with assay buffer.

-

Add the diluted test compound to the wells.

-

Add the EC20 concentration of GLP-1 to the appropriate wells.

-

Incubate for 3-6 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent.

-

Read the luminescence on a plate reader.

-

Analyze the data to determine the fold potentiation of the GLP-1 response by the test compound.

Potential Signaling Pathways

Based on the known activities of related compounds, here are two potential signaling pathways that could be investigated for this compound.

PARP Inhibition and Synthetic Lethality

Figure 2: A diagram illustrating the concept of synthetic lethality through PARP inhibition in BRCA-mutant cancer cells.

GPCR Positive Allosteric Modulation

Figure 3: A diagram showing the mechanism of positive allosteric modulation of a G-protein coupled receptor.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in a clear and concise tabular format.

Table 1: Example Data Summary for Mechanistic Investigation

| Assay Type | Endpoint | Test Compound (IC50/EC50) | Positive Control (IC50/EC50) |

| PARP1 Inhibition | IC50 | [Insert Value] µM | Olaparib: [Insert Value] µM |

| GLP-1R Activation | EC50 | > 50 µM (as agonist) | GLP-1: [Insert Value] nM |

| GLP-1R PAM | Fold Potentiation | [Insert Value]-fold at 10 µM | Known PAM: [Insert Value]-fold |

| NCI-60 Panel | GI50 (Mean) | [Insert Value] µM | - |

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be fully elucidated, the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives presents a rich area for therapeutic discovery. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically investigate the biological targets and cellular effects of novel compounds based on this versatile scaffold. Future work should focus on a combination of in silico, in vitro, and in vivo approaches to build a comprehensive understanding of the structure-activity relationships and therapeutic potential of this promising class of molecules.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. uspharmacist.com [uspharmacist.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] This guide focuses on derivatives featuring a methyl group at the 6-position, a substitution poised to modulate electronic and steric properties that influence target engagement. While direct literature on the 6-methyl subclass is emerging, this document synthesizes data from the broader dihydroisoquinolinone family to provide a comprehensive overview of its therapeutic potential. We will explore key activities, including potent inhibition of Poly(ADP-ribose) polymerase (PARP) for oncology applications, significant anti-inflammatory effects via modulation of critical signaling pathways, and potential neuroprotective roles. This guide provides detailed mechanistic insights, structure-activity relationships (SAR), and actionable experimental protocols to empower researchers in the rational design and evaluation of novel this compound derivatives.

The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Foundation for Bioactivity

The 3,4-dihydroisoquinolin-1(2H)-one, also known as an isocarbostyril, is a bicyclic lactam that serves as a rigid, biomimetic scaffold.[1] Its structural features are present in a variety of isoquinolinone alkaloids and have inspired the synthesis of countless derivatives. These compounds have demonstrated a remarkable range of pharmacological properties, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial activities.[2][3][4]

Strategic Importance of the 6-Methyl Substitution

The introduction of a methyl group at the 6-position of the benzene ring is a key strategic decision in drug design. This small, lipophilic group can influence the molecule's properties in several ways:

-

Metabolic Stability: A methyl group can block potential sites of oxidative metabolism, potentially increasing the compound's half-life.

-

Target Binding: It can form favorable van der Waals interactions within a receptor's binding pocket, enhancing affinity and selectivity.

-

Solubility and Permeability: It subtly increases lipophilicity, which can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

The following diagram illustrates the core scaffold with the strategic 6-methyl substitution highlighted.

Caption: Core structure of this compound.

Major Biological Activities and Therapeutic Targets

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown promise in several major therapeutic areas.

Anticancer Activity: Potent PARP Inhibition

A significant area of investigation for this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2. These enzymes are central to the DNA damage response, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.

Mechanism of Action: 3,4-dihydroisoquinolin-1(2H)-one derivatives act as NAD+ mimetics, competitively binding to the catalytic domain of PARP enzymes.[5] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP on damaged DNA and leading to replication fork collapse and synthetic lethality in cancer cells. Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has identified potent inhibitors of both PARP1 and PARP2.[5] While not a 6-methyl derivative, a related study on PARP10 inhibitors found that a 5-methyl group was a favorable substitution, suggesting that modification at the adjacent 6-position is a promising avenue for enhancing potency.[6]

Structure-Activity Relationship (SAR) Insights:

-

C4-Carboxamide Moiety: The presence of a carboxamide group at the C4 position appears critical for potent PARP inhibition, likely forming key hydrogen bonds in the NAD+ binding pocket.[5]

-

Fluorine Substitution: A fluorine atom on the dihydroisoquinolinone core can enhance activity.[5]

-

Piperidine/Bipiperidine Groups: Amide derivatives incorporating [1,4'-bipiperidine] at the C4 position have yielded lead compounds with favorable ADME characteristics, comparable to the approved PARP inhibitor Olaparib.[5]

Table 1: In Vitro PARP1/PARP2 Inhibitory Activity of Representative Derivatives

| Compound ID | Core Structure | R Group (at C4-carboxamide) | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) | Reference |

|---|---|---|---|---|---|---|

| Lead Compound | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | [1,4'-Bipiperidine]-1'-carbonyl | Data not specified | Data not specified | Data not specified | [5] |

| Benzamido Derivative | 3,4-dihydroisoquinolin-1(2H)-one | Benzamide | 13.9 | 1.5 | 9.3 | [5] |

| Compound 21 | 3,4-dihydroisoquinolin-1(2H)-one | 6-Phenyl substitution | 2.5 (PARP10) | N/A | N/A |[6] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a major goal of drug discovery. Dihydroisoquinoline derivatives have demonstrated robust anti-inflammatory efficacy in various models.[7]

Mechanism of Action:

-

STING Pathway Inhibition: Certain 3,4-dihydroisoquinoline-2(1H)-carboxamides have been identified as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[7] Overactivation of STING leads to excessive production of pro-inflammatory cytokines. These derivatives can covalently bind to the transmembrane domain of STING, blocking its activation and demonstrating in vivo efficacy in models of systemic inflammation and acute kidney injury.[7]

-

MAPK/NF-κB Pathway Inhibition: In microglia, the brain's resident immune cells, isoquinoline-1-carboxamide derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO).[8] This effect is mediated by inhibiting the phosphorylation of MAPKs (ERK1/2, JNK, p38) and preventing the nuclear translocation of the master inflammatory transcription factor, NF-κB.[8]

The diagram below illustrates the inhibition of the MAPK/NF-κB signaling cascade.

Caption: Inhibition of LPS-induced MAPK/NF-κB signaling by isoquinoline derivatives.[8]

Neuroprotective Effects

The isoquinoline scaffold is found in many alkaloids with known neurological activity. Derivatives of the related 1,2,3,4-tetrahydroisoquinoline structure have shown significant potential in protecting neurons from various insults, suggesting a promising therapeutic avenue for neurodegenerative diseases like Parkinson's or Alzheimer's disease, and ischemic events like stroke.[3][9]

Potential Mechanisms of Action:

-

Antioxidant and Free-Radical Scavenging: Dihydroisoquinoline derivatives have demonstrated the ability to scavenge multiple free radicals, including DPPH•, ABTS•+, and superoxide anions (O2•−).[2] By mitigating oxidative stress, these compounds can protect neurons from a primary driver of cell death in neurodegenerative conditions.[10]

-

NMDA Receptor Antagonism: Certain tetrahydroisoquinoline derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists.[11] By blocking excessive glutamatergic signaling, they can prevent the excitotoxicity that leads to neuronal death following an ischemic event.

-

Inhibition of Neuroinflammation: As detailed previously, the anti-inflammatory properties of these compounds are highly relevant to neuroprotection. By inhibiting microglial activation and the production of inflammatory mediators in the central nervous system, these derivatives can create a more favorable environment for neuronal survival.[8]

-

Cholinesterase Inhibition: Some derivatives show moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[2] This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease.

Other Reported Activities

-

Antioomycete Activity: In the field of agricultural science, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and shown to possess potent activity against the plant pathogen Pythium recalcitrans.[12][13] The lead compound, I23, was more effective than the commercial agent hymexazol and is believed to act by disrupting the pathogen's biological membrane systems.[12]

Synthesis Strategies for Bioactive Derivatives

The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be achieved through various innovative synthetic methodologies.[1] A particularly effective method for generating diversity at the C3 and C4 positions is the Castagnoli–Cushman reaction.

Key Synthesis Method: Castagnoli–Cushman Reaction This multicomponent reaction involves the condensation of a homophthalic anhydride, an aldehyde, and an amine to produce substituted 3,4-dihydroisoquinolin-1(2H)-ones. It is a highly efficient method for creating libraries of compounds for biological screening.[12] For example, this reaction was used to synthesize 59 derivatives for testing against plant pathogens.[12][13]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research, this section provides validated, step-by-step protocols for assessing key biological activities. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol is adapted from the methodology used to screen 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[5] It measures the consumption of NAD+ during the PARP-1-catalyzed poly(ADP-ribosyl)ation of histone proteins.

Principle: Active PARP-1 consumes NAD+. The remaining NAD+ is then used in a cycling reaction to produce a colored product (WST-1), which can be quantified spectrophotometrically. Inhibitors will prevent NAD+ consumption, leading to a stronger colorimetric signal.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Histone proteins

-

NAD+ solution

-

Test compounds (dissolved in DMSO)

-

PARP-1 assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Colorimetric detection reagents (NAD+ cycling enzymes, WST-1)

-

96-well microplate

-

Microplate reader (450 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor (e.g., Olaparib) in assay buffer. Ensure the final DMSO concentration is ≤1%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer (for blank wells)

-

Test compound or reference inhibitor

-

PARP-1 enzyme, activated DNA, and histones mixture.

-

-

Initiate Reaction: Add NAD+ solution to all wells except the "no NAD+" control.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Develop Signal: Add the NAD+ cycling enzyme mixture and WST-1 solution to each well.

-

Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

-

Read Plate: Measure the absorbance at 450 nm.

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The workflow for this assay is visualized below.

Caption: Experimental workflow for the colorimetric PARP-1 inhibition assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. The strong evidence for PARP inhibition, coupled with significant anti-inflammatory and neuroprotective potential, positions these molecules as prime candidates for further drug development efforts.

Future research should focus on:

-

Targeted Synthesis: Synthesizing a focused library of 6-methyl derivatives to systematically probe the structure-activity relationships for PARP inhibition, STING antagonism, and MAPK/NF-κB pathway modulation.

-

In Vivo Efficacy: Advancing lead compounds from in vitro assays into relevant animal models of cancer, inflammation, and neurodegeneration.

-

ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies to identify candidates with drug-like properties suitable for preclinical development.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. mdpi.com [mdpi.com]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

Potential therapeutic targets of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that forms the basis of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] Its rigid, bicyclic structure provides a versatile framework for the development of targeted therapeutics. This technical guide delves into the potential therapeutic targets of a specific, yet under-explored derivative, this compound. As direct research on this compound is nascent, this analysis is built upon a comprehensive review of closely related analogs and the broader isoquinolin-1(2H)-one class. We will explore the causality behind the therapeutic hypotheses, detail the underlying mechanisms of action, and provide robust, field-proven experimental protocols for target validation. The primary targets identified through this analysis include the Poly(ADP-ribose) Polymerase (PARP) superfamily, with a strong emphasis on Tankyrase (TNKS) enzymes, and the Dopamine D1 Receptor (D1R), highlighting the scaffold's potential in both oncology and neuroscience.

Introduction: The Isoquinolin-1(2H)-one Privileged Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry, present in a wide array of natural alkaloids and clinically approved drugs.[3][4] The 3,4-dihydroisoquinolin-1(2H)-one variant retains key structural features that allow for specific interactions with biological targets while offering synthetic tractability. Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5] This guide focuses on extrapolating the potential of this compound by examining the validated targets of its chemical cousins, thereby providing a roadmap for future drug discovery and development efforts.

Primary Potential Target Class: The PARP Superfamily

The Poly(ADP-ribose) Polymerase (PARP) superfamily of enzymes is critical in various cellular processes, most notably DNA damage repair and Wnt/β-catenin signaling.[6][7] The isoquinolin-1(2H)-one scaffold has proven to be a highly effective framework for designing potent inhibitors of specific PARP family members, particularly Tankyrase 1 and 2.

Tankyrase (TNKS1/2) Inhibition: A Novel Anticancer Strategy

Tankyrase 1 and 2 are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[6] In many cancers, particularly colorectal cancers with mutations in the APC gene, this pathway is constitutively active, driving tumor proliferation.[6] Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN, a central component of the β-catenin destruction complex. This modification tags AXIN for ubiquitination and proteasomal degradation.[6] The resulting depletion of AXIN destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate oncogenic gene expression.

Isoquinolin-1(2H)-one derivatives have emerged as powerful Tankyrase inhibitors. They act as NAD+ mimics, occupying the nicotinamide binding pocket of the enzyme's catalytic domain, thereby preventing the PARsylation of AXIN.[8] This leads to AXIN stabilization, reformation of the destruction complex, and subsequent degradation of β-catenin, effectively silencing the aberrant Wnt signal.[9]

Several potent isoquinolin-1(2H)-one-based Tankyrase inhibitors have been developed, demonstrating low nanomolar efficacy. For instance, compound 11c from a recent study inhibited TNKS1 and TNKS2 with IC50 values of 0.009 µM and 0.003 µM, respectively, and suppressed Wnt signaling in a cellular assay with an IC50 of 0.029 µM.[8][10]

Table 1: Potency of Select Isoquinolin-1(2H)-one Derivatives as Tankyrase Inhibitors

| Compound | TNKS1 IC50 (µM) | TNKS2 IC50 (µM) | DLD-1 STF Assay IC50 (µM) | Reference |

| 11c | 0.009 | 0.003 | 0.029 | [8][10] |

| XAV939 | 0.011 | 0.004 | 0.017 | [8] |

Note: XAV939 is a well-characterized reference Tankyrase inhibitor.

Caption: Wnt/β-catenin pathway and the inhibitory action of isoquinolin-1(2H)-ones on Tankyrase.

Broader PARP Inhibition for Synthetic Lethality

Beyond Tankyrase, the isoquinolin-1(2H)-one scaffold has been explored for inhibiting other PARP family members, such as PARP1, which is crucial for DNA single-strand break repair.[11] PARP inhibitors have revolutionized the treatment of cancers with mutations in BRCA1 or BRCA2 genes through a concept called synthetic lethality.[7][12] BRCA-deficient tumor cells are reliant on PARP-mediated repair to survive; inhibiting PARP leads to a catastrophic accumulation of DNA damage and cell death.[7] A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides was designed as PARP inhibitors, with a lead compound demonstrating advantages over the approved drug Olaparib in terms of molecular weight and ADME properties, underscoring the scaffold's potential in this therapeutic area.[11]

Experimental Protocol: Homogeneous Tankyrase 2 Enzymatic Assay

This protocol describes a robust method for determining the IC50 value of a test compound against TNKS2.

Materials:

-

Recombinant human TNKS2 (catalytic domain)

-

Histone H4 (substrate)

-

Biotinylated NAD+

-

Streptavidin-Europium (HTRF donor)

-

Anti-6xHis antibody conjugated to XL665 (HTRF acceptor)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA

-

Test Compound (e.g., this compound) dissolved in DMSO

-

384-well low-volume white plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 50 nL of each dilution into the 384-well assay plate. Include DMSO-only wells for high control (100% activity) and wells with a known inhibitor (e.g., XAV939) for low control (0% activity).

-

Enzyme/Substrate Addition: Prepare a master mix containing TNKS2 enzyme and Histone H4 in assay buffer. Dispense 5 µL of this mix into each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of biotinylated NAD+ in assay buffer. Add 5 µL to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Prepare a detection mix containing Streptavidin-Europium and anti-6xHis-XL665 in HTRF detection buffer. Add 10 µL to each well to stop the reaction.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Normalize the data against high and low controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Primary Potential Target: Dopamine D1 Receptor (D1R) Positive Allosteric Modulation

The Dopamine D1 Receptor (D1R) is a G-protein coupled receptor highly expressed in brain regions associated with motor control, motivation, and cognition.[13] While D1R agonists have been pursued for treating conditions like Parkinson's disease and cognitive disorders, their development has been hampered by issues of poor pharmacokinetics, receptor desensitization, and a narrow therapeutic window.[13][14]

Positive Allosteric Modulators (PAMs) offer a more nuanced approach. Instead of directly activating the receptor, PAMs bind to a topographically distinct (allosteric) site, enhancing the receptor's response to the endogenous agonist, dopamine.[15] This maintains the natural spatial and temporal patterns of dopamine signaling, potentially leading to a better efficacy and safety profile.

A derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, LY3154207 , has been identified as a potent, subtype-selective D1R PAM.[14][16] This compound, and its analogs like DETQ, have demonstrated the ability to potentiate dopamine-mediated signaling without causing the bell-shaped dose-response or tachyphylaxis seen with orthosteric agonists.[13] LY3154207 advanced to Phase 2 clinical trials for Lewy body dementia, validating the therapeutic potential of this chemical class in neuroscience.[14] The binding site for these PAMs has been located in an intracellular cleft formed by transmembrane helices and intracellular loop 2.[15]

Caption: Mechanism of D1R positive allosteric modulation by an isoquinolin-1(2H)-one derivative.